molecular formula C8H7N5O4 B14456888 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- CAS No. 72766-37-1

1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl-

Cat. No.: B14456888
CAS No.: 72766-37-1
M. Wt: 237.17 g/mol
InChI Key: FETWFLSLQGIUBV-UHFFFAOYSA-N
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Description

1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions . The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl-, involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups can yield amine derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .

Scientific Research Applications

1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- include other benzimidazole derivatives such as:

Uniqueness

1H-Benzimidazol-5-amine, 4,6-dinitro-N-methyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of nitro groups enhances its reactivity, while the methyl group influences its solubility and stability .

Properties

CAS No.

72766-37-1

Molecular Formula

C8H7N5O4

Molecular Weight

237.17 g/mol

IUPAC Name

N-methyl-4,6-dinitro-1H-benzimidazol-5-amine

InChI

InChI=1S/C8H7N5O4/c1-9-7-5(12(14)15)2-4-6(11-3-10-4)8(7)13(16)17/h2-3,9H,1H3,(H,10,11)

InChI Key

FETWFLSLQGIUBV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)[N+](=O)[O-]

Origin of Product

United States

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